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Abstract
Onilcamotide (formerly RV001) is a peptide-based cancer vaccine designed to elicit a targeted

T-cell mediated immune response against tumor cells overexpressing Ras homolog gene

family member C (RhoC). RhoC is implicated in tumor progression and metastasis. This

technical guide provides a comprehensive overview of onilcamotide's mechanism of action, its

interaction with the tumor microenvironment (TME), and a summary of key preclinical and

clinical findings. Detailed experimental protocols from clinical trials are provided, alongside

structured tables of quantitative data and diagrams of the core signaling pathways and

workflows. While onilcamotide induced robust and long-lasting T-cell responses in early

clinical trials, it did not meet its primary endpoint in a phase IIb study for preventing progression

in prostate cancer patients with biochemical recurrence.

Introduction
The tumor microenvironment presents a significant challenge to effective cancer

immunotherapy. Immunosuppressive cells, such as regulatory T cells (Tregs) and myeloid-

derived suppressor cells (MDSCs), often create a barrier to endogenous and therapy-induced

anti-tumor immune responses. Cancer vaccines aim to overcome this by generating a potent

and specific immune response capable of recognizing and eliminating malignant cells.

Onilcamotide is a synthetic long peptide vaccine targeting RhoC, a protein overexpressed in

various advanced solid cancers and associated with metastatic potential. The vaccine is
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designed to be administered subcutaneously and stimulate a robust CD4+ T-cell response,

which in turn orchestrates a broader anti-tumor immune attack.

Mechanism of Action and Interaction with the Tumor
Microenvironment
Onilcamotide's therapeutic strategy is centered on the stimulation of a targeted cell-mediated

immune response against RhoC-expressing cancer cells.

Following subcutaneous injection, the onilcamotide peptide is taken up by antigen-presenting

cells (APCs), primarily dendritic cells (DCs)[1]. These DCs process the peptide and present

epitopes on Major Histocompatibility Complex (MHC) Class II molecules. This presentation to

naïve CD4+ T-cells initiates their activation, proliferation, and differentiation into effector T-

helper cells. These activated CD4+ T-cells are crucial for orchestrating the anti-tumor immune

response through several mechanisms:

Direct Cytotoxicity: Onilcamotide-specific CD4+ T-cells have been shown to mediate

cytotoxicity against RhoC-expressing cancer cells in an HLA-class II-dependent manner.

CD8+ T-cell Help: Activated CD4+ T-cells provide essential help to CD8+ cytotoxic T-

lymphocytes (CTLs), enhancing their ability to kill tumor cells.

Cytokine Production: The vaccine induces polyfunctional CD4+ T-cells capable of producing

multiple pro-inflammatory cytokines, such as IFN-γ, TNF-α, and IL-2, which contribute to a

more pro-inflammatory TME.

Preclinical studies have indicated that RhoC co-localizes with MHC-II receptors on the surface

of various tumor cells, suggesting a "tissue-agnostic" potential for onilcamotide, where the

cancer cells themselves can directly present the RhoC antigen to activated CD4+ T-cells[2][3]

[4][5].

Signaling Pathway
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Caption: Onilcamotide's mechanism of action within the tumor microenvironment.
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Preclinical and Clinical Data
Preclinical Studies
Collaborative research with St. John's Research Institute provided foundational evidence for

onilcamotide's proposed mechanism. These studies demonstrated the expression of MHC-II

on a wider range of tumor cells than previously known and confirmed the co-localization of

MHC-II receptors with the target protein, RhoC[2][3][4][5]. This supports the hypothesis of a

"tissue-agnostic" application for onilcamotide.

Clinical Trials
Two key clinical trials have evaluated the safety, immunogenicity, and efficacy of onilcamotide:

a phase I/II trial (NCT03199872) and a phase IIb trial (BRaVac, NCT04114825).

This first-in-human study assessed the safety, tolerability, and immunological impact of

onilcamotide in patients with prostate cancer who had previously undergone radical

prostatectomy.

Key Findings:

Immunogenicity: A majority of evaluable patients (18 out of 21) developed a strong CD4+ T-

cell response against the vaccine. This response was durable, lasting for at least 10 months

following the final vaccination.

T-Cell Characteristics: The induced vaccine-specific CD4+ T-cells were polyfunctional,

characterized as effector memory T-cells. They stably expressed the activation markers PD-

1 (CD279) and OX-40 (CD134), but not the exhaustion marker LAG-3 (CD223).

Safety: The vaccine was well-tolerated, with no treatment-related adverse events of grade 3

or higher observed.

Quantitative Immunological Data:
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Parameter Result

CD4+ T-Cell Response Rate 18/21 evaluable patients

Duration of Response At least 10 months post-vaccination

Mean % of RV001-Specific CD4+ T-Cells

Expressing CD154+ and TNF+
2.8% (95% CI: 1.3% to 4.3%)

Mean % of RV001-Specific CD4+ T-Cells

Expressing CD154+, TNF+, and CD107a+
2.5% (95% CI: 0.8% to 4.3%)

Mean % of RV001-Specific CD4+ T-Cells

Expressing CD154+, TNF+, CD107a+, and IFN-

γ+

1.1% (95% CI: 0.1% to 2.1%)

Mean % of RV001-Specific CD4+ T-Cells

Expressing all 5 markers (CD154, TNF,

CD107a, IFN-γ, IL-2)

0.49% (95% CI: 0.19% to 0.80%)

This randomized, double-blind, placebo-controlled study aimed to evaluate the efficacy of

onilcamotide in preventing or delaying disease progression in prostate cancer patients with

biochemical recurrence after curative-intent therapy.

Key Findings:

Primary Endpoint: The trial did not meet its primary endpoint of demonstrating superiority

over placebo in preventing progression (defined as PSA doubling, clinical recurrence, or

death)[1].

Metastasis: At a long-term follow-up, 12.9% of patients in the onilcamotide arm developed

metastasis compared to 12% in the placebo arm.

Safety: The trial confirmed the favorable safety profile of onilcamotide, with no unexpected

toxicities observed.

Quantitative Clinical Outcome Data:
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Parameter Onilcamotide Arm Placebo Arm

Patients Developing

Metastasis (Long-term Follow-

up)

12.9% 12.0%

Experimental Protocols
Preclinical: RhoC and MHC-II Co-localization
Detailed protocols for the preclinical studies are described in a bioRxiv preprint (Srivastava S,

et al. 2022.05.15.492002v1). The general methodology involved immunohistochemistry and

immunofluorescence staining of various tumor tissue samples to assess the expression and co-

localization of RhoC and MHC-II proteins.

Clinical Trials: General Protocol
The following outlines the general experimental protocol used in the onilcamotide clinical

trials.

Patient Population:

Phase I/II: 22 patients with prostate cancer who had undergone radical prostatectomy.

Phase IIb: 180 male patients with non-metastatic biochemical recurrence after radical

prostatectomy or radiation therapy.

Vaccine Formulation and Administration:

Vaccine: 0.1 mg of a single RhoC-derived 20-mer peptide (onilcamotide).

Adjuvant: Emulsified in Montanide ISA-51.

Administration: Subcutaneous injection.

Dosing Regimen:

Priming Phase: Six injections administered every two weeks.
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Maintenance Phase: Five injections administered every four weeks.

Total Treatment Duration: 30 weeks.

Immunological Assessment:

Sample Collection: Peripheral blood mononuclear cells (PBMCs) were isolated from blood

samples collected at baseline and various time points during and after the vaccination

period.

Assays:

ELISpot: To quantify the frequency of onilcamotide-specific T-cells producing IFN-γ.

Intracellular Cytokine Staining (ICS) and Flow Cytometry: To characterize the phenotype

and function of onilcamotide-specific T-cells by measuring the expression of various cell

surface markers (e.g., CD4, CD8, PD-1, OX-40, LAG-3) and intracellular cytokines (e.g.,

IFN-γ, TNF-α, IL-2) and degranulation markers (e.g., CD107a).

Experimental Workflow Diagram
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Caption: Generalized experimental workflow for onilcamotide clinical trials.
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Summary and Future Directions
Onilcamotide is a cancer vaccine that has demonstrated a favorable safety profile and the

ability to induce robust, polyfunctional, and long-lasting CD4+ T-cell responses against the

tumor-associated antigen RhoC. The preclinical rationale for its use across different cancer

types is supported by the co-localization of RhoC and MHC-II on various tumor cells.

Despite the promising immunological data from the phase I/II trial, the subsequent phase IIb

BRaVac study in prostate cancer patients with biochemical recurrence failed to meet its primary

clinical endpoint of preventing disease progression. This discrepancy between a strong induced

immune response and a lack of clinical efficacy highlights the significant challenges in

translating vaccine-induced immunity into tangible clinical benefits, particularly in the context of

an immunosuppressive tumor microenvironment.

Future research in this area may focus on:

Combination Therapies: Exploring onilcamotide in combination with other immunotherapies,

such as checkpoint inhibitors, that can help to overcome the immunosuppressive TME and

potentially unleash the full potential of the vaccine-induced T-cells.

Patient Selection: Identifying biomarkers that could predict which patients are most likely to

respond to an onilcamotide-based therapy.

Different Disease Settings: Investigating the efficacy of onilcamotide in other cancer types

where RhoC is overexpressed and the TME may be more permissive to an immune attack.

In conclusion, while onilcamotide in its current application as a monotherapy for biochemically

recurrent prostate cancer did not demonstrate clinical efficacy, the data generated provides

valuable insights into the immunobiology of cancer vaccines and their interaction with the tumor

microenvironment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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